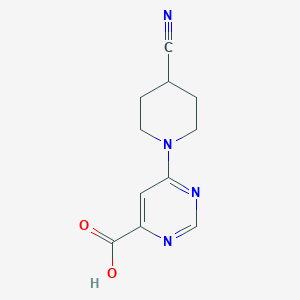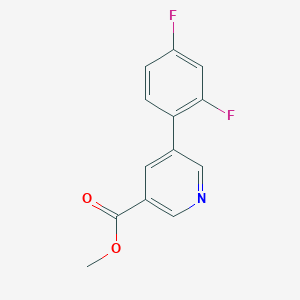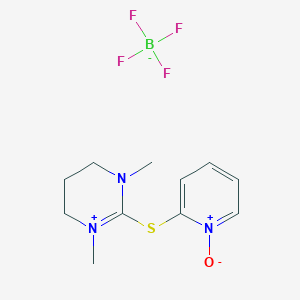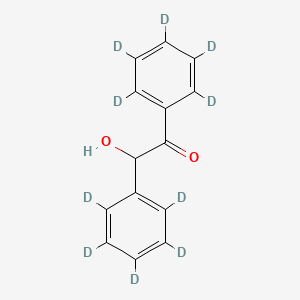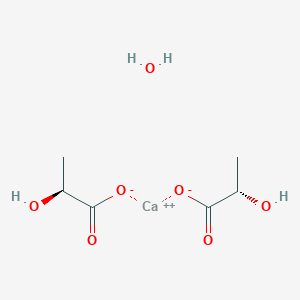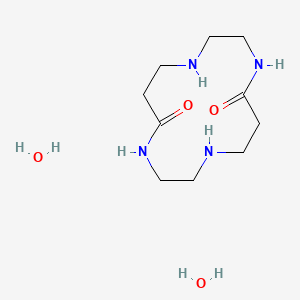
1,4,8,11-四氮杂环十四烷-5,12-二酮二水合物
描述
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is a useful research compound. Its molecular formula is C10H24N4O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
C10H20N4O2⋅2H2O C_{10}H_{20}N_{4}O_{2} \cdot 2H_{2}O C10H20N4O2⋅2H2O
, 在不同科学研究领域具有多种独特应用 .电活性分子合成
该化合物用于合成具有电活性腔体的分子。 这些腔体对于开发具有特定电子特性的先进材料至关重要,这些材料可应用于有机电子学和传感器技术等领域 .
氮杂冠醚类似物
作为氮杂冠醚类似物,1,4,8,11-四氮杂环十四烷-5,12-二酮二水合物 可以模拟冠醚的行为,冠醚以其与某些金属离子络合的能力而闻名。 这种性质在配位化学领域以及金属离子的提取和稳定方面特别有用 .
橡胶中的抗氧化剂
该化合物用作橡胶制造中的抗氧化剂,有助于防止橡胶因热、光和其他环境因素而降解。 这延长了橡胶制品的寿命并提高了其耐用性 .
普乐沙福衍生物
它用于制备普乐沙福衍生物。 普乐沙福是一种造血干细胞动员剂,其衍生物在治疗癌症和艾滋病等疾病方面具有潜在的治疗应用 .
作用机制
Target of Action
It is known to act as a nitrogen crown ether analogue , suggesting that it may interact with various metal ions.
Mode of Action
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate interacts with its targets by acting as a macrocyclic ligand . It has been shown to suppress oxidation catalyzed by some metal ions , indicating that it may form complexes with these ions and inhibit their oxidative activity.
Biochemical Pathways
Given its antioxidant properties , it can be inferred that it may be involved in pathways related to oxidative stress and redox homeostasis.
生化分析
Biochemical Properties
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This property is particularly useful in the synthesis of molecules with electroactive cavities. The compound interacts with enzymes such as metalloproteases, where it can act as an inhibitor by binding to the metal ion in the enzyme’s active site. Additionally, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function .
Cellular Effects
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of metal-dependent enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of metalloproteases, leading to altered cell migration and invasion, which are critical processes in cancer metastasis .
Molecular Mechanism
The molecular mechanism of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate involves its ability to bind to metal ions, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes by blocking their active sites. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metalloprotease activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit metalloprotease activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to form stable complexes with essential metal ions, disrupting normal cellular functions .
Metabolic Pathways
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is involved in metabolic pathways that require metal ions. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, affecting their activity. These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to form stable complexes with metal ions is a key factor in its involvement in these pathways .
Transport and Distribution
Within cells and tissues, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is influenced by its ability to form complexes with metal ions. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
属性
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-5,12-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.2H2O/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9;;/h11-12H,1-8H2,(H,13,15)(H,14,16);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXBEVMAQPDJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC(=O)CCNCCNC1=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746395 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329913-14-6 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


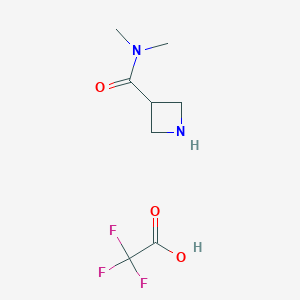
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
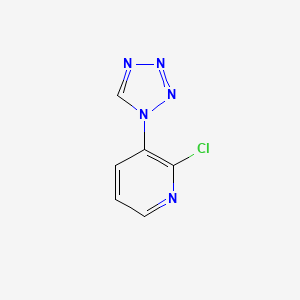


![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)

